molecular formula C14H13BrN2S B1448277 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide CAS No. 1820587-66-3

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1448277
M. Wt: 321.24 g/mol
InChI Key: JKCWXYULRHKMDZ-UHFFFAOYSA-N
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Description

“3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that thiazol-2(3H)-one derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects2.



Synthesis Analysis

The synthesis of thiazol-2(3H)-one derivatives has been reported in the literature32. The synthesis typically involves reaction of certain precursors under specific conditions. However, the exact synthesis process for “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” is not explicitly mentioned in the literature. However, thiazol-2(3H)-one derivatives generally contain a thiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures2.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide”. However, thiazol-2(3H)-one derivatives have been synthesized via various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” are not readily available in the literature. However, the molecular weight of a similar compound, N-[(2Z)-3-Allylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, is reported to be 529.633 Da5.


Scientific Research Applications

Therapeutic Versatility and Medicinal Chemistry

Thiazole derivatives, including imidazo[2,1-b]thiazoles, have been investigated extensively for their diverse pharmacological activities. These activities span across various therapeutic areas, reflecting the compound's potential for developing new therapeutic agents. The structural motif of thiazole is integral to many therapeutic agents, underscoring its importance in drug design and development. The review of literature between 2000-2018 highlights the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives, suggesting their promise for clinical application and the design of novel compounds with improved efficacy (Shareef et al., 2019).

Synthetic Development and Green Methodologies

The synthesis and functionalization of 1,3-thiazolidin-4-ones and related structures have been explored from the mid-nineteenth century to the present day. These efforts highlight the evolution of synthetic methodologies, including green chemistry approaches, to obtain these compounds. The biological potential of these structures, including their application in commercial pharmaceuticals, indicates a promising future in medicinal chemistry (Santos et al., 2018).

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. The development of alternative agents in these therapeutic categories is crucial due to the ongoing need for more effective treatments with fewer side effects. The synthesis of these derivatives and their evaluation against various models highlight their potential as novel therapeutic agents (Raut et al., 2020).

Corrosion Inhibition

Imidazoline and its derivatives, including those with thiazole structures, are recognized for their effective corrosion inhibition properties. These compounds are valued for their environmental friendliness, low cost, and efficacy in protecting metals from corrosion, making them relevant in industries such as petroleum (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

The safety and hazards associated with “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” are not explicitly mentioned in the literature. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for research on “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” and similar compounds could include further investigation into their potential therapeutic effects, such as antidepressant and anticonvulsant activities2. Additionally, more research could be done to fully understand their synthesis, molecular structure, and mechanism of action.


Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide”.


properties

IUPAC Name

3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.BrH/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15;/h2-8,15H,1,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCWXYULRHKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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